molecular formula C13H21NO2 B13972928 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-44-6

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13972928
CAS No.: 203662-44-6
M. Wt: 223.31 g/mol
InChI Key: MBPPKPDKXDYTTC-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound characterized by a bicyclic structure where a six-membered azaspiro ring (fused 6-azaspiro[3.4]octane) is substituted with a methylene group at position 2 and a tert-butyl ester at position 4. The tert-butyl group serves as a sterically hindered protecting group, enhancing stability during synthetic processes.

Properties

CAS No.

203662-44-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 2-methylidene-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H21NO2/c1-10-7-13(8-10)5-6-14(9-13)11(15)16-12(2,3)4/h1,5-9H2,2-4H3

InChI Key

MBPPKPDKXDYTTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=C)C2

Origin of Product

United States

Preparation Methods

Synthesis Starting from tert-Butyl 3-Methylenepyrrolidine-1-carboxylate

One of the most documented synthetic routes involves the preparation of the target compound via intermediates derived from tert-butyl 3-methylenepyrrolidine-1-carboxylate . The key steps are summarized below:

Step Reaction Description Conditions Yield Notes
1 Preparation of tert-butyl 3-methylenepyrrolidine-1-carboxylate via Wittig reaction PPh3CH3Br, t-BuOK in Et2O, RT, overnight 58% Light oil product; characterized by 1H NMR
2 Formation of 1,1-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylate Zn/Cu couple in 1,2-dimethoxyethane and diethyl ether, 10–20°C, inert atmosphere 47% Purified by silica gel chromatography
3 Reduction to tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate Zn, saturated NH4Cl in MeOH, RT, 3 h 90% White solid product; confirmed by 1H NMR and MS
4 Further functionalization via organometallic addition and palladium-catalyzed coupling Various reagents including i-PrMgCl-LiCl, Pd(dppf)Cl2, KOAc at controlled temperatures Variable Leads to intermediates for advanced spirocyclic derivatives

This sequence demonstrates the stepwise construction of the azaspiro ring system with tert-butyl ester protection and installation of the methylene functionality at the 2-position.

Alternative Synthesis via Hydroxy-Substituted Precursors

Another approach involves starting from tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate , followed by substitution reactions:

Step Reaction Description Conditions Yield Notes
1 Reaction with 2-chloro-6-(trifluoromethyl)isonicotinonitrile in presence of Cs2CO3 N,N-Dimethylformamide (DMF), 20°C, 16 h 63% Purified by silica gel chromatography; product characterized by 1H NMR and LCMS
2 Workup involving aqueous extractions and drying Standard aqueous workup Organic layer concentrated to yield yellow oil

This method highlights the use of base-mediated nucleophilic substitution on hydroxy-substituted azaspiro compounds to introduce functional groups conducive to further transformations.

Iodocyclization and Spirocycle Formation Techniques

Research on related spirocyclic compounds indicates that iodocyclization of hydroxy precursors under mild conditions can efficiently form spirocyclic frameworks:

Step Reaction Description Conditions Yield Notes
1 Treatment of alcohol precursor with iodine and sodium bicarbonate in acetonitrile Room temperature, 1 h 63-91% (varies by substrate) Followed by extraction and purification by distillation or chromatography
2 Characterization by 1H NMR, 13C NMR, GCMS, and HRMS Confirms formation of spirocyclic iodides as intermediates

Though this method is more commonly applied to oxa-azaspiro systems, the principles can be adapted for preparing methylene-substituted azaspiro esters.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Product Notes
Wittig + Zn/Cu + Reduction tert-butyl 3-methylenepyrrolidine-1-carboxylate PPh3CH3Br, Zn/Cu, NH4Cl RT to 20°C, inert atmosphere 47-90 Produces tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate intermediate
Base-mediated substitution tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Cs2CO3, 2-chloro-6-(trifluoromethyl)isonicotinonitrile DMF, 20°C, 16 h 63 Functionalized azaspiro compound with trifluoromethyl group
Iodocyclization Hydroxy-substituted azaspiro precursors I2, NaHCO3 CH3CN, RT, 1 h 63-91 Formation of iodinated spirocycles, useful for further derivatization

Research Discoveries and Characterization

  • The synthetic routes emphasize the importance of protecting groups such as tert-butyl esters to stabilize intermediates during multi-step synthesis.
  • Use of zinc/copper couples and mild reducing agents allows selective transformations without decomposing the spirocyclic core.
  • Base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF) facilitates functional group introduction at the 2-position of the azaspiro ring.
  • Iodocyclization methods provide high yields and mild conditions for spirocycle formation, enabling access to diverse spirocyclic scaffolds.
  • Characterization data including 1H NMR, 13C NMR, LCMS, GCMS, and HRMS confirm the structural integrity and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated spirocyclic compound.

Scientific Research Applications

2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The spirocyclic structure may allow for unique binding interactions, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-methylene group distinguishes the target compound from analogs with alternative substituents:

  • 2-Oxo derivatives :
    • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6) shares the tert-butyl ester but replaces the methylene with a ketone. This modification reduces electrophilicity and may limit reactivity in Michael addition or cycloaddition reactions compared to the methylene variant .
    • Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5) further replaces the tert-butyl with a benzyl ester, altering lipophilicity and hydrolysis susceptibility .
  • 2-Amino derivatives: tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8) introduces an amino group, enabling nucleophilic reactions or hydrogen bonding in drug design. This derivative is priced at $590/250 mg (97% purity) and is used in peptide mimetics .

Heteroatom Modifications in the Spiro System

  • Oxygen-containing analogs :

    • Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1823862-50-5) replaces a carbon with oxygen, creating a 2-oxa-6-azaspiro system. This enhances polarity (predicted pKa: -0.85) and may improve aqueous solubility compared to the all-carbon spiro framework .
  • Diazaspiro analogs :

    • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1) incorporates a second nitrogen atom, expanding hydrogen-bonding capabilities. Such derivatives are explored in kinase inhibitors and GPCR-targeted therapies .

Ester Group Variations

  • Ethyl vs. Benzyl esters :
    • Ethyl esters (e.g., ethyl (6R)-6-{-4-[3-(-methyl-1H-pyrazol-1-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate ) offer lower steric hindrance than tert-butyl, facilitating faster deprotection under acidic conditions .
    • Benzyl esters (e.g., benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate ) introduce aromaticity, impacting UV activity and catalytic hydrogenation requirements .

Key Physical Properties

Compound Name Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Notable Features
Target Compound ~255.3 (estimated) N/A N/A High steric protection, stable ester
Benzyl 2-oxa-6-azaspiro[...]carboxylate 247.29 1.23 (predicted) 389.4 (predicted) Polar, low pKa
tert-Butyl 2-amino-6-azaspiro[...]carboxylate 228.3 N/A N/A Nucleophilic amino group

Biological Activity

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure and the presence of nitrogen atoms within its rings. This compound belongs to the azaspirene family, which has shown potential biological activities due to its structural features. The following sections will explore its biological activity, synthesis methods, and potential applications in pharmaceutical research.

Structural Characteristics

The molecular formula of 1,1-dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate is C12H20N2O3C_{12}H_{20}N_{2}O_{3}, indicating a relatively complex structure with multiple functional groups that may contribute to its biological activity. The compound consists of:

  • A six-membered ring containing one nitrogen atom (the azaspirene part).
  • A five-membered ring fused to the six-membered ring.
  • A methylene group at position 2 and an ester group at position 6.

Table 1: Potential Biological Activities of Azaspirene Derivatives

Activity TypeDescriptionReferences
Enzyme InhibitionInteractions with metabolic enzymes
Receptor ModulationBinding to specific receptors affecting signaling
Antimicrobial EffectsPotential to inhibit bacterial growth

Synthesis Methods

The synthesis of 1,1-dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate typically involves multi-step reactions starting from simpler precursors such as amino acids or other functionalized building blocks. Common synthetic routes include:

  • Condensation Reactions : Combining appropriate intermediates under basic conditions to form the desired spirocyclic structure.
  • Functional Group Modifications : Introducing esters and methylene groups through various chemical transformations.

Case Studies and Research Findings

Although direct studies on this specific compound are sparse, research on related azaspirene derivatives provides insight into their potential applications:

  • Pharmaceutical Applications : Research has indicated that azaspirene derivatives can serve as lead compounds in drug discovery due to their unique structural properties and biological activities.
  • Biochemical Studies : Techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) have been employed to study the interactions of similar compounds with biological targets.

Table 2: Research Findings on Related Azaspirene Compounds

Compound NameStudy FocusKey Findings
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylateAntimicrobial activityExhibited significant inhibition of bacterial growth
6-Azaspiro[3.4]octane derivativesEnzyme interaction studiesDemonstrated potential as enzyme inhibitors

Q & A

Basic: What synthetic strategies are employed to construct the spiro[3.4]octane core in this compound?

The spiro[3.4]octane core is typically synthesized via cyclization reactions, leveraging intramolecular nucleophilic attacks or ring-closing metathesis. Key steps include:

  • Protecting group strategy : The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amine during synthesis, preventing unwanted side reactions .
  • Ring formation : Cyclization of a preorganized intermediate (e.g., via Mitsunobu conditions or acid-mediated processes) ensures proper stereochemical control.
  • Methylene introduction : A Wittig or Peterson olefination reaction is often used to install the 2-methylene group post-cyclization .

Basic: How is the structure of this compound validated post-synthesis?

A multi-spectroscopic approach is essential:

Technique Key Data Points
¹H/¹³C NMR - Tert-butyl group: Singlet at δ ~1.4 ppm (¹H); ~28 ppm (¹³C).
- Spiro ring protons: Distinct coupling patterns (e.g., AB systems for geminal protons).
IR Spectroscopy - Ester carbonyl stretch: ~1720 cm⁻¹.
- Amine N-H (if deprotected): ~3300 cm⁻¹.
Mass Spectrometry Molecular ion peak matching the exact mass (calculated for C₁₃H₂₁NO₂: 223.1572 g/mol).
These methods are standardized in spiro compound characterization .

Advanced: How does steric hindrance from the tert-butyl group influence reaction pathways in derivatization?

The bulky tert-butyl group:

  • Limits nucleophilic attack at the carbonyl, enhancing stability under basic conditions.
  • Directs regioselectivity in electrophilic reactions (e.g., favoring methylene functionalization over ester cleavage).
  • Impacts crystallization : High steric demand may reduce crystallinity, necessitating alternative purification methods (e.g., chromatography) .

Advanced: What analytical methods are recommended for detecting trace impurities in this compound?

High-Performance Liquid Chromatography (HPLC) with the following parameters:

  • Mobile phase : Gradient of acetonitrile/tetrahydrofuran (65:35) and aqueous acetic acid (0.1%) .
  • Column : C18 reverse-phase, 5 µm particle size.
  • Detection : UV at 210–254 nm for ester/amine moieties.
    LC-MS is critical for identifying impurities with mass shifts corresponding to common byproducts (e.g., de-Boc derivatives) .

Basic: What are the stability considerations for this compound under varying pH conditions?

  • Acidic conditions : Boc group cleavage occurs below pH 3, releasing the free amine.
  • Basic conditions : Ester hydrolysis is minimized due to steric protection from the tert-butyl group.
  • Storage : Stable at −20°C under inert atmosphere; monitor for moisture-induced degradation .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations can:

  • Map electron density to identify nucleophilic/electrophilic sites (e.g., methylene group reactivity).
  • Simulate transition states for ring-opening or functionalization reactions.
  • Guide catalyst design (e.g., Pd-catalyzed cross-couplings) by analyzing steric/electronic parameters .

Basic: What pharmacological relevance does this scaffold hold?

The 6-azaspiro[3.4]octane motif is a constrained bicyclic amine, valuable in:

  • Central nervous system (CNS) drugs : Enhanced blood-brain barrier penetration due to lipophilic tert-butyl group.
  • Protease inhibitors : Rigid spiro structure mimics transition states in enzymatic catalysis.
    Related analogs are explored in microtubule-stabilizing agents and anti-inflammatory compounds .

Advanced: How is enantiomeric purity assessed during asymmetric synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents.
  • Optical Rotation : Compare observed [α]D²⁵ with literature values for Boc-protected spiroamines.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicity : Limited data; assume acute toxicity via inhalation or dermal exposure.
  • PPE : Use nitrile gloves, lab coat, and fume hood for synthesis/purification.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the compound’s conformational rigidity impact its biological activity?

  • Receptor binding : Restricted rotation enhances binding affinity by reducing entropy penalties.
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to shielded amine groups.
  • Solubility : Low aqueous solubility may require formulation with cyclodextrins or PEG derivatives .

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